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molecular formula C9H11BrN4 B8745106 3-Bromo-n-isopropylimidazo[1,2-a]pyrazin-8-amine CAS No. 787590-41-4

3-Bromo-n-isopropylimidazo[1,2-a]pyrazin-8-amine

Cat. No. B8745106
M. Wt: 255.11 g/mol
InChI Key: NPWGEKVQVMTWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673905B2

Procedure details

(3-Bromo-imidazo[1,2-a]pyrazin-8-yl)-isopropyl-amine was prepared by a process analogous to that described in Example 2 starting from 3-bromo-8-chloro-imidazo[1,2-a]pyrazine and isopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10](Cl)[C:5]2=[N:4][CH:3]=1.[CH:12]([NH2:15])([CH3:14])[CH3:13]>>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:15][CH:12]([CH3:14])[CH3:13])[C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1C=CN=C2Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2NC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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